molecular formula C22H28O11 B192187 Prim-O-glucosylcimifugin CAS No. 80681-45-4

Prim-O-glucosylcimifugin

Número de catálogo B192187
Número CAS: 80681-45-4
Peso molecular: 468.4 g/mol
Clave InChI: XIUVHOSBSDYXRG-UVTAEQIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prim-O-glucosylcimifugin (POG) is a major constituent in Radix Saposhnikovia, a traditional Chinese medicine used for the treatment of pyrexia, rheumatism, and cancer . It is an organic heterotricyclic compound and an oxacycle . POG has analgesic, anti-inflammatory, and antioxidant effects .


Molecular Structure Analysis

Prim-O-glucosylcimifugin has a molecular formula of C22H28O11 . Its average mass is 468.451 Da and its monoisotopic mass is 468.163147 Da .


Chemical Reactions Analysis

The major metabolic pathways of Prim-O-glucosylcimifugin are hydroxylation, dehydrogenation, hydrogenation, and glucuronidation . In addition to these metabolic reactions, methylation, hydrogenation, glycosylation, isomerization, sulfation, and other S-conjunctions were found in Prim-O-glucosylcimifugin .


Physical And Chemical Properties Analysis

Prim-O-glucosylcimifugin appears as a white crystalline powder, soluble in methanol . Its density is 1.5±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

  • Quality Control in Chinese Medicine : A study by Zhang et al. (2021) focused on using Prim-O-glucosylcimifugin for the calibration of chromone reference extract (CRE) and its application in quality control of Saposhnikoviae Radix (SR). This study confirmed the feasibility of using CRE as a substitute for single reference substances in the quality control of Chinese medicine.

  • Anticancer Activity : Prim-O-glucosylcimifugin shows potential anticancer properties. Zhang et al. (2017) reported its effectiveness in inducing cell cycle arrest and apoptosis in acute lymphoblastic leukemia cells.

  • Biotransformation and Antioxidant Properties : A study by Zhao et al. (2012) investigated the biotransformation of Prim-O-glucosylcimifugin by human intestinal flora. The study also examined its inhibition of nitric oxide production and free-radical scavenging activity, indicating antioxidant properties.

  • Effects on Smooth Muscle Cell Proliferation : Research by Wang et al. (2008) showed that Prim-O-glucosylcimifugin can inhibit the proliferation of smooth muscle cells stimulated by TNF-alpha, highlighting its potential in treating related disorders.

  • Separation and Pharmacological Activities : Sun et al. (2021) developed a method for the separation of Prim-O-glucosylcimifugin and other chromones, emphasizing their pharmacological activities such as anti-inflammatory and antitumor effects.

  • Comparative Pharmacokinetics : A pharmacokinetic study by Li et al. (2012) compared Prim-O-glucosylcimifugin and cimifugin in rats, providing insights into their absorption and elimination profiles.

  • Metabolism in Human Liver Microsomes : Jia et al. (2016) explored the metabolism of Prim-O-glucosylcimifugin in human liver microsomes, revealing its main phase I and phase II metabolic pathways.

  • Pharmacological Activities in Traditional Chinese Medicine : Xue et al. (2000) investigated the analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation actions of Prim-O-glucosylcimifugin, contributing to its use in traditional Chinese medicine.

  • Structural Characterization : Zhu (2012) conducted a study on the structure and fragmentation pathways of Prim-O-glucosylcimifugin using mass spectrometry.

  • Anti-Allergic Effects : Jia et al. (2019) identified Prim-O-glucosylcimifugin as one of the anti-allergic components in Saposhnikoviae Radix through high-expression cell membrane chromatography.

  • Interaction with Other Herbal Compounds : Zhao et al. (2014) studied the effects of calycosin-7-O-β-D-glucoside on the pharmacokinetics of Prim-O-glucosylcimifugin, highlighting interactions between different herbal compounds.

  • Antinociceptive Effects : Wu et al. (2016) reported the antinociceptive effects of Prim-O-glucosylcimifugin in inflammatory nociception models, emphasizing its potential for pain relief.

Safety And Hazards

Prim-O-glucosylcimifugin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUVHOSBSDYXRG-UVTAEQIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554764
Record name [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prim-O-glucosylcimifugin

CAS RN

80681-45-4
Record name prim-O-Glucosylcimifugin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80681-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prim-O-glucosylcimifugin
Reactant of Route 2
Prim-O-glucosylcimifugin
Reactant of Route 3
Prim-O-glucosylcimifugin
Reactant of Route 4
Prim-O-glucosylcimifugin
Reactant of Route 5
Prim-O-glucosylcimifugin
Reactant of Route 6
Prim-O-glucosylcimifugin

Citations

For This Compound
568
Citations
J Zhou, YY Sun, MY Sun, WA Mao, L Wang… - Pharmacognosy …, 2017 - ncbi.nlm.nih.gov
… Prim-O-glucosylcimifugin (POG) is the highest content chromone and one of the major … Effects of prim-O-glucosylcimifugin on the inducible nitric oxide synthase and cyclooxygenase 2 …
Number of citations: 28 www.ncbi.nlm.nih.gov
W Gao, X Zhang, W Yang, D Dou, H Zhang… - … for immunotherapy of …, 2019 - Springer
… In the present study, we successfully screened prim-O-glucosylcimifugin (POG) as a PMN-MDSC inhibitor from the traditional Chinese Medicine library. In vitro and in vivo experiments …
Number of citations: 31 link.springer.com
P Jia, Y Zhang, Q Zhang, Y Sun, H Yang… - Biomedical …, 2016 - Wiley Online Library
Prim‐O‐glucosylcimifugin (PGCN) and cimifugin (CN) are major constituents of Radix Saposhnikoviae that have antipyretic, analgesic and anti‐inflammatory pharmacological activities. …
Y Li, L Zhao, H Zhang, J Jia, L Lv… - Biomedical …, 2012 - Wiley Online Library
… (RS) extract, prim-O-glucosylcimifugin monomer solution and cimifugin monomer … prim-O-glucosylcimifugin and cimifugin after oral administration of RS extract. Prim-O-glucosylcimifugin …
B Zhao, XB Yang, XW Yang, JX Liu - Journal of Asian natural …, 2012 - Taylor & Francis
prim-O-Glucosylcimifugin (PGCN), a highest content chromone in the roots of Saposhnikovia divaricata, was incubated with human intestinal flora (HIF), and two biotransformation …
Number of citations: 30 www.tandfonline.com
LQ Wu, Y Li, YY Li, S Xu, ZY Yang, Z Lin… - Biomolecules & …, 2016 - ncbi.nlm.nih.gov
… We measured anti-nociceptive activity of prim-o-glucosylcimifugin (POG), a molecule from Saposhnikovia divaricate (Turcz) Schischk. Anti-nociceptive or anti-inflammatory effects of …
Number of citations: 24 www.ncbi.nlm.nih.gov
O Ping, Y Ruixue, D Jiaqiang, W Kaiyu, F Jing… - Evidence-Based …, 2018 - hindawi.com
… In this study, prim-O-glucosylcimifugin reduced Hla secretion without affecting the growth of S. aureus and showed the dose-dependent manner. In the cell experiments, A549 cells were …
Number of citations: 11 www.hindawi.com
FX Zhang, SS Cui, GH Wang, RM Li - New Journal of Chemistry, 2021 - pubs.rsc.org
… in prim-O-glucosylcimifugin for the first time. Meanwhile, targets of prim-O-glucosylcimifugin … might be the core mechanism for prim-O-glucosylcimifugin to treat respiratory tract infections…
Number of citations: 2 pubs.rsc.org
Y Yin, K Liu, G Li - Frontiers in Pharmacology, 2022 - frontiersin.org
Prim-O-glucosylcimifugin (POG) is an extract of Chinese traditional medicine Saposhnikov with analgesic, anti-inflammatory and antioxidant properties. The therapeutic effect of POG on …
Number of citations: 6 www.frontiersin.org
Y Gu, X Piao, D Zhu - Journal of International Medical …, 2020 - journals.sagepub.com
Objective This study aimed to develop and validate a high-performance liquid chromatography–tandem mass spectrometry method to simultaneously determine three bioactive …
Number of citations: 4 journals.sagepub.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.